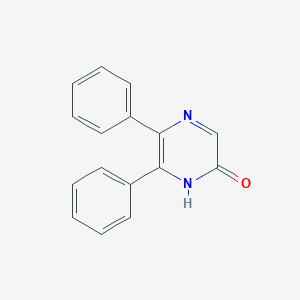

5,6-Diphenylpyrazin-2-ol

説明

Contextualization within Pyrazine (B50134) Chemistry

Pyrazine is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4. thieme-connect.detandfonline.comslideshare.net This class of compounds is significant in organic chemistry due to their presence in numerous natural products and their wide range of applications in pharmaceuticals and materials science. unimas.mytandfonline.commdpi.comresearchgate.net Pyrazines are considered electron-deficient heteroaromatics, a property that governs their reactivity. thieme-connect.de

Hydroxypyrazines, such as 5,6-Diphenylpyrazin-2-ol, are a notable subclass. Their chemistry is distinguished by the potential for tautomerism, where the hydroxyl (-ol) form can interconvert to a pyrazinone (-one) form. rsc.orgthieme-connect.de The equilibrium between these two forms can be influenced by factors like solvent polarity and the nature of other substituents on the pyrazine ring. acs.orgconicet.gov.ar This behavior is critical as it can dictate the compound's participation in various chemical reactions, including nucleophilic substitutions and condensations. unimas.my The study of such tautomeric systems is fundamental to understanding proton transfer mechanisms in a wide array of chemical and biological processes. researchgate.net

Academic Significance and Research Trajectories

The academic significance of this compound has evolved from being a simple chemical entity to a molecule of interest in several research domains. Its trajectory is marked by its utility as a synthetic intermediate and as a model substrate in methodological studies.

A significant area of research is its role as a precursor in the synthesis of more complex molecules. For instance, it is a known intermediate and impurity in the synthesis of Selexipag, a prostacyclin receptor agonist used in the treatment of pulmonary arterial hypertension. chemicalbook.comchemicalbook.com This connection has driven research into efficient synthetic routes and purification methods involving this compound. google.comwipo.intnewdrugapprovals.org

Furthermore, this compound has served as a key model substrate in the development of new synthetic methodologies. A notable example is its use in the palladium-catalyzed asymmetric hydrogenation to produce chiral piperazin-2-ones. rsc.org This research is highly valuable as the piperazin-2-one (B30754) motif is a privileged scaffold found in numerous bioactive natural products and pharmaceuticals. caltech.edunih.gov In these studies, this compound provided a platform to optimize reaction conditions and explore the scope and limitations of the new catalytic system. The successful hydrogenation of this substrate has opened avenues for the synthesis of a diverse range of chiral piperazin-2-ones with high enantioselectivity.

Chemical and Physical Properties of this compound

The fundamental properties of a compound are crucial for its application in research and synthesis.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₂N₂O | nih.gov |

| Molecular Weight | 248.28 g/mol | nih.gov |

| CAS Number | 18591-57-6 | nih.gov |

| Melting Point | 225-227 °C | |

| Physical Form | Solid | sigmaaldrich.com |

| Tautomeric Form | 5,6-diphenyl-1H-pyrazin-2-one | nih.gov |

Research Findings on the Asymmetric Hydrogenation of this compound

Recent research has highlighted the utility of this compound as a starting material for creating stereochemically complex molecules. The following table summarizes key findings from a study on its palladium-catalyzed asymmetric hydrogenation.

| Catalyst System | Solvent | Product | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|

| Pd(OCOCF₃)₂/(S)-synphos | 2,2,2-trifluoroethanol (TFE) | (S)-5,6-diphenylpiperazin-2-one | 42% | |

| Pd(OCOCF₃)₂/(R)-TolBINAP | Dichloromethane/Benzene (1:1) | (R)-5,6-diphenylpiperazin-2-one | 90% |

Structure

3D Structure

特性

IUPAC Name |

5,6-diphenyl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-14-11-17-15(12-7-3-1-4-8-12)16(18-14)13-9-5-2-6-10-13/h1-11H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWBZUZTTUVPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347222 | |

| Record name | 5,6-diphenylpyrazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18591-57-6 | |

| Record name | 5,6-diphenylpyrazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Diphenyl-2-hydroxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 5,6 Diphenylpyrazin 2 Ol

Established Reaction Pathways for Pyrazin-2-ol Core Synthesis

The construction of the pyrazin-2-ol ring system is a fundamental process in organic synthesis, with several established methodologies. These pathways often involve the condensation of readily available starting materials to form the heterocyclic core.

Condensation Reactions Involving Dicarbonyl Compounds and Aminoacetamides

A primary and well-established method for synthesizing the pyrazin-2-ol core involves the condensation reaction between a 1,2-dicarbonyl compound and an α-aminoacetamide. thieme-connect.de In the specific case of 5,6-diphenylpyrazin-2-ol, this involves the reaction of benzil (B1666583) (a 1,2-dicarbonyl compound) with an aminoacetamide derivative.

The general mechanism proceeds through an initial nucleophilic attack of the amino group of the aminoacetamide onto one of the carbonyl carbons of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazin-2-ol ring. ajgreenchem.com The reaction is typically carried out in the presence of a base. thieme-connect.de

For instance, the reaction of 2-amino-2-phenylacetamide (B42336) with ethyl benzoylformate in the presence of sodium ethoxide in refluxing ethanol (B145695) yields 3,6-diphenylpyrazine-2,5-diol. thieme-connect.de While this specific example leads to a diol, the underlying principle of condensation between a dicarbonyl-containing species and an aminoacetamide derivative is a cornerstone for accessing pyrazin-2-ol structures. The choice of specific reactants and reaction conditions dictates the final substitution pattern of the pyrazine (B50134) ring.

Table 1: Examples of Condensation Reactions for Pyrazin-2-ol Synthesis

| Dicarbonyl Compound | Aminoacetamide Derivative | Product | Reference |

| Benzil | Aminoacetamide | This compound | thieme-connect.de |

| Ethyl benzoylformate | 2-Amino-2-phenylacetamide | 3,6-Diphenylpyrazine-2,5-diol | thieme-connect.de |

Alternative Cyclization Approaches to the Pyrazine Ring System

Beyond the classical condensation approach, several alternative cyclization strategies have been developed to construct the pyrazine ring. These methods often offer different substitution patterns or proceed under different reaction conditions. researchgate.net

One such alternative involves the intramolecular cyclization of suitably functionalized precursors. For example, intramolecular 1,7-carbonyl-enamine cyclization has been explored as a novel method for forming fused azepine rings, which can be analogous to pyrazine ring formation. chem-soc.si Other approaches include the cyclization of heterocyclic diamines with nitrites or the reaction of hydrazine (B178648) hydrate (B1144303) with dicarbonyl 1,2,3-triazoles to form fused pyrazine systems. mdpi.com

Metal-catalyzed dehydrogenative coupling reactions have also emerged as a powerful tool for pyrazine synthesis. For example, manganese pincer complexes can catalyze the self-coupling of 2-amino alcohols to produce 2,5-substituted pyrazines. acs.org This method offers an atom-economical route to pyrazine derivatives with the liberation of only water and hydrogen gas as byproducts. acs.org

Regioselective Synthesis Strategies and Yield Optimization

When using unsymmetrical dicarbonyl compounds or substituted aminoacetamides, the regioselectivity of the condensation reaction becomes a critical factor. The formation of a single desired regioisomer is often a key challenge in the synthesis of substituted pyrazin-2-ols.

Strategies to control regioselectivity often involve the use of specific catalysts or directing groups. For example, in the synthesis of substituted pyrazoles, which shares mechanistic similarities with pyrazine synthesis, the choice of catalyst and reaction conditions can highly influence the regiochemical outcome of the cyclization. sioc-journal.cnthieme.dersc.orgacs.org

Yield optimization is another crucial aspect of synthetic methodology. Factors that can be fine-tuned to improve yields include the choice of solvent, reaction temperature, catalyst loading, and the nature of the base used in the condensation. For example, in the synthesis of 3-aryl-5-phenylpyrazinols, the base-catalyzed reaction of 2-aryl-2-aminoacetamide with benzoylformic acid yields the desired product, with the regioisomeric byproduct being removable by recrystallization. thieme-connect.de

Post-Synthetic Modifications and Functionalization Reactions

Once the this compound core is synthesized, it can undergo various post-synthetic modifications to introduce new functional groups and extend its chemical diversity. These modifications are crucial for tuning the molecule's properties for specific applications. The concept of post-synthetic modification (PSM) is a well-established strategy for functionalizing porous materials like metal-organic frameworks (MOFs) and can be conceptually applied to molecular scaffolds as well. rsc.orgnih.govrsc.orgmdpi.comresearchgate.net

Halogenation via Nucleophilic Substitution of the Hydroxyl Group

The hydroxyl group of this compound can be replaced by a halogen atom through nucleophilic substitution reactions. This transformation is valuable as it converts the pyrazinol into a more reactive intermediate that can participate in a wider range of coupling reactions.

Common halogenating agents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For instance, heating this compound with a halogenating agent can yield the corresponding 2-halopyrazine derivative. thieme-connect.de A patent describes the use of p-toluenesulfonyl chloride in the presence of diisopropylethylamine (DIPEA) to activate the hydroxyl group for subsequent reactions. google.com This halogenated intermediate is a key precursor for the synthesis of Selexipag, a prostacyclin receptor agonist. wipo.intgoogleapis.com

Table 2: Halogenation of Pyrazin-2-ols

| Starting Material | Reagent | Product | Reference |

| 3-Nitropyrazin-2-ols | Thionyl chloride | 3-Chloropyrazin-2-ols | thieme-connect.de |

| This compound | p-Toluenesulfonyl chloride, DIPEA | Activated tosylate intermediate | google.com |

Derivatization for Extended Conjugated Systems

The pyrazine ring system, with its two nitrogen atoms, is electron-deficient. thieme-connect.de The phenyl substituents at the 5 and 6 positions already contribute to an extended π-system. Further derivatization can lead to molecules with interesting photophysical properties.

Diazo coupling reactions can be used to extend the conjugation. For example, selexipag, a derivative of this compound, can undergo a diazo coupling reaction with diazotized p-nitroaniline to form a colored azo dye. researchgate.net This reaction highlights the potential for creating extended conjugated systems through derivatization of the pyrazine core. The introduction of various substituents can influence the electronic properties and lead to materials with applications in fields like nonlinear optics or as fluorescent probes. mdpi.comacs.org

Asymmetric Catalytic Approaches to Pyrazinone Scaffolds

The development of catalytic asymmetric methods to access chiral piperazin-2-ones is highly desirable, offering a more efficient alternative to traditional chiral pool or auxiliary-based strategies. Recent advancements have centered on the transition-metal-catalyzed asymmetric hydrogenation of pyrazin-2-ol precursors. rsc.orgrsc.org

A significant breakthrough in the synthesis of chiral piperazin-2-ones involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. rsc.orgrsc.org This methodology provides a direct route to chiral 5,6-disubstituted piperazin-2-ones with high yields and stereoselectivities. rsc.org Researchers have successfully employed a palladium catalyst in conjunction with a chiral ligand to achieve this transformation. rsc.org

The reaction conditions typically involve a palladium precursor, a chiral phosphine (B1218219) ligand, an acid co-catalyst, and a hydrogen source under elevated pressure and temperature. For instance, a variety of 5,6-disubstituted pyrazin-2-ols, including those with aryl and alkyl substituents, have been successfully hydrogenated to their corresponding piperazin-2-ones.

A study by Feng et al. demonstrated the efficacy of a palladium-catalyzed system for the asymmetric hydrogenation of a range of 5,6-disubstituted pyrazin-2-ols. The optimized conditions for this transformation are highlighted in the table below.

Table 1: Optimized Conditions for Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

| Entry | Ligand | Additive | Solvent | Temp (°C) | Pressure (psi) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|---|

| 1 | L1 | TsOH·H₂O | DCM/Benzene | 80 | 1000 | 95 | 90 |

| 2 | L2 | TsOH·H₂O | DCM/Benzene | 80 | 1000 | 92 | 88 |

Reaction conditions: this compound (0.1 mmol), [Pd(cinnamyl)Cl]₂ (1.65 mol%), Ligand (3.3 mol%), Additive (100 mol%), Solvent (3 mL), H₂. ee was determined by HPLC analysis.

The results indicate that the choice of ligand and acid additive significantly influences both the yield and the enantioselectivity of the reaction.

The stereochemical outcome of the palladium-catalyzed asymmetric hydrogenation is primarily controlled by the chiral ligand complexed to the metal center. rsc.org The interaction between the substrate and the chiral catalyst in the transition state dictates the facial selectivity of the hydrogenation, leading to the preferential formation of one enantiomer over the other. acs.org

In the case of 5,6-disubstituted pyrazin-2-ols, the hydrogenation process creates two new stereocenters. The reaction has been shown to proceed with excellent diastereoselectivity, typically favoring the cis-isomer. The enantioselectivity is also generally high, with enantiomeric excesses (ee) reaching up to 90% for various substrates.

The electronic properties and the position of substituents on the aromatic rings of the pyrazin-2-ol substrate can have a noticeable impact on the enantioselectivity. This suggests that steric and electronic factors of both the substrate and the chiral ligand play a crucial role in achieving high levels of stereocontrol. acs.org The products of this hydrogenation, chiral piperazin-2-ones, can be further derivatized without loss of optical purity. rsc.org For example, reduction of the lactam functionality can provide access to valuable chiral piperazines.

The following table summarizes the results for the asymmetric hydrogenation of various 5,6-disubstituted pyrazin-2-ols, demonstrating the stereochemical outcomes achieved.

Table 2: Stereochemical Outcomes of Asymmetric Hydrogenation of 5,6-Disubstituted Pyrazin-2-ols

| Substrate (R¹, R²) | Product | Yield (%) | dr (cis:trans) | ee (%) (cis) |

|---|---|---|---|---|

| Phenyl, Phenyl | 5,6-Diphenylpiperazin-2-one | 95 | >20:1 | 90 |

| 4-MeC₆H₄, 4-MeC₆H₄ | 5,6-Bis(4-methylphenyl)piperazin-2-one | 93 | >20:1 | 89 |

| 4-FC₆H₄, 4-FC₆H₄ | 5,6-Bis(4-fluorophenyl)piperazin-2-one | 96 | >20:1 | 88 |

Conditions: Substrate (0.1 mmol), [Pd(cinnamyl)Cl]₂ (1.65 mol%), Ligand L1 (3.3 mol%), TsOH·H₂O (100 mol%), DCM/Benzene (1.5 mL/1.5 mL), H₂ (1000 psi), 80 °C, 24 h. dr was determined by ¹H NMR spectroscopy. ee was determined by HPLC analysis.

The mechanism of the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols is believed to involve a dynamic kinetic resolution process. Pyrazin-2-ols exist in tautomeric equilibrium with their corresponding pyrazin-2(1H)-one form. rsc.org

Preliminary mechanistic studies suggest that the reaction proceeds through the hydrogenation of the C=N bond of the pyrazin-2(1H)-one tautomer. researchgate.net The proposed catalytic cycle likely involves the following key steps:

Tautomerization: The pyrazin-2-ol substrate tautomerizes to the more reactive pyrazin-2(1H)-one.

Coordination: The palladium catalyst, bearing a chiral ligand, coordinates to the pyrazin-2(1H)-one.

Hydrogenation: The asymmetric hydrogenation of the C=N double bonds occurs in a stepwise manner. The process is thought to involve intermediates such as 1,6-dihydropyrazin-2(3H)-one and 4,5-dihydropyrazin-2(3H)-one.

Stereo-induction: The chiral environment provided by the ligand directs the delivery of hydrogen to one face of the imine intermediates, leading to the formation of the chiral piperazin-2-one (B30754) product with high enantioselectivity. diva-portal.org

The involvement of a dynamic kinetic resolution is supported by the observation that high yields of a single diastereomer with high enantiomeric excess are obtained from the racemic starting material. This implies that the interconversion between the tautomers and/or intermediates is faster than the rate of hydrogenation, allowing for the efficient conversion of the substrate to the desired chiral product. Further detailed mechanistic investigations, including computational studies, are ongoing to provide a more complete understanding of the reaction pathway and the origins of stereoselectivity. diva-portal.org

Advanced Spectroscopic Characterization and Structural Elucidation of 5,6 Diphenylpyrazin 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment.

In the ¹H NMR spectrum of 5,6-diphenylpyrazin-2-ol, the protons on the two phenyl rings typically appear as a complex multiplet in the aromatic region, generally between δ 7.2 and 8.1 ppm. The exact chemical shifts and splitting patterns depend on the substitution pattern and the electronic effects of the pyrazine (B50134) ring. The proton attached to the pyrazine ring and the hydroxyl proton exhibit distinct signals. The chemical shift of the hydroxyl (OH) proton can vary significantly depending on the solvent, concentration, and temperature, and it often appears as a broad singlet. tau.ac.il

Table 1: Illustrative ¹H NMR Chemical Shift Data for this compound Please note that the exact values can vary based on the solvent and instrument frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Signal Interpretation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. cognitoedu.org

For this compound, the ¹³C NMR spectrum will show signals for the carbons of the phenyl groups and the pyrazine ring. Aromatic carbons typically resonate in the range of δ 110-160 ppm. cognitoedu.org The carbon atom attached to the hydroxyl group (C-OH) will be shifted downfield due to the electronegativity of the oxygen atom, typically appearing in the δ 150-170 ppm range. libretexts.orglibretexts.org The other carbons of the pyrazine ring will also have characteristic chemical shifts influenced by the nitrogen atoms and the phenyl substituents.

Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity between protons and carbons. columbia.edu

HSQC correlates the chemical shifts of protons with directly attached carbon atoms, confirming which proton is bonded to which carbon. columbia.edu This is invaluable for assigning the signals in both ¹H and ¹³C NMR spectra.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This technique is crucial for piecing together the molecular structure by identifying longer-range connectivities, including those to quaternary carbons (carbons with no attached protons). columbia.edu For instance, an HMBC spectrum could show correlations from the phenyl protons to the carbons of the pyrazine ring, confirming their attachment.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and high molecular weight compounds. libretexts.org In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. libretexts.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak for the protonated molecule, [M+H]⁺. researchgate.net The exact mass of this ion can be used to confirm the elemental composition of the molecule with high accuracy. The molecular weight of this compound (C₁₆H₁₂N₂O) is 248.28 g/mol . nih.gov Therefore, the [M+H]⁺ ion would appear at an m/z of approximately 249.29.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for assessing the purity of volatile and thermally stable compounds. oiv.int

In a GC-MS analysis of this compound, the sample is first vaporized and separated on a GC column. The separated components then enter the mass spectrometer, where they are ionized and detected. The resulting chromatogram will show a peak for the main compound, and any impurities will appear as separate peaks. The mass spectrum of the main peak can be compared to a library of spectra (like the NIST library) for identification. nih.gov The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 248, along with characteristic fragment ions. nih.gov

Table 3: Chemical Compounds Mentioned

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) for Electronic Structure Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. By approximating the many-electron system's energy as a functional of the electron density, DFT provides a balance between accuracy and computational cost, making it ideal for studying complex molecules like 5,6-Diphenylpyrazin-2-ol. Such calculations can optimize the molecular geometry and predict a wide range of electronic properties. researchgate.netjcchems.com

HOMO-LUMO Gap Analysis and Electronic Transition Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). mdpi.com The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.comnankai.edu.cn A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. mdpi.com

For donor-acceptor type molecules, the HOMO is often localized on the electron-donating moiety, while the LUMO is localized on the electron-accepting part. nankai.edu.cn In this compound, the pyrazine (B50134) ring system and phenyl groups constitute a complex electronic environment. The energy of these orbitals and their gap dictates the electronic transitions, which correspond to the absorption of light at specific wavelengths in UV-Visible spectroscopy. acs.org Theoretical calculations, often using Time-Dependent DFT (TD-DFT), can predict these transitions. jcchems.com

Table 1: Illustrative Frontier Orbital Energies (Note: The following values are representative examples for a heterocyclic system and not specific experimental or calculated data for this compound.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.10 |

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule's surface. It helps in identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale where red indicates regions of most negative electrostatic potential (high electron density, prone to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green represents areas with neutral potential.

For this compound, the MEP map would be expected to show a high negative potential (red) around the electronegative oxygen and nitrogen atoms of the pyrazine ring, highlighting them as sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would likely exhibit a positive potential (blue), marking it as an electrophilic site. researchgate.netderpharmachemica.com

Fukui Functions for Reactivity Site Prediction

Fukui functions provide a more quantitative measure of local reactivity at specific atomic sites within a molecule. derpharmachemica.com They are derived from the change in electron density as the number of electrons in the system changes. By calculating Fukui functions, one can predict the most probable sites for:

Nucleophilic attack (where an electrophile would add), indicated by the f+ function.

Electrophilic attack (where a nucleophile would add), indicated by the f- function.

Radical attack , indicated by the f0 function.

These calculations are performed by analyzing the electron populations of the neutral molecule as well as its cationic (N-1 electrons) and anionic (N+1 electrons) forms at the same geometry. derpharmachemica.com For the pyrazine system, this analysis can distinguish the reactivity of the different carbon and nitrogen atoms in the heterocyclic ring. derpharmachemica.com

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis transforms the complex molecular wavefunction into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. uni-muenchen.dewisc.edu This method is exceptionally useful for studying intramolecular interactions, such as hyperconjugation and electron delocalization. ut.ac.ir

Table 2: Example of NBO Second-Order Perturbation Analysis (Note: This table presents hypothetical interactions for an aromatic heterocyclic system to illustrate the concept.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | π* (C=C) | 18.5 |

| LP (N) | π* (C=N) | 25.2 |

| π (C=C)phenyl | π* (C=N)pyrazine | 5.8 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. For this compound, MD simulations could be employed to explore the rotational freedom of the two phenyl groups relative to the central pyrazine ring. This is crucial as the dihedral angles between these rings affect the degree of π-conjugation and, consequently, the electronic properties of the molecule. Furthermore, simulations could investigate the dynamics of potential tautomerism between the hydroxyl (-ol) form and the keto (-one) form (5,6-diphenyl-1H-pyrazin-2-one), which is a common phenomenon in hydroxypyrazines. chemspider.com

Computational Prediction of Spectroscopic Parameters

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.netrsc.org Methods like DFT can accurately calculate:

Vibrational Frequencies: Predicted infrared (IR) and Raman spectra help in the assignment of experimental vibrational bands to specific molecular motions. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to compute ¹H and ¹³C NMR chemical shifts, providing a powerful tool for structural elucidation. researchgate.net

A strong correlation between the computationally predicted spectra and the experimentally measured spectra validates the accuracy of the optimized molecular geometry and the chosen level of theory. rsc.org

Chemical Reactivity and Derivative Synthesis of 5,6 Diphenylpyrazin 2 Ol

Reaction Types and Pathways of the Pyrazin-2-ol Moiety

The reactivity of 5,6-diphenylpyrazin-2-ol is largely dictated by the pyrazin-2-ol core, which can undergo several types of reactions. The presence of the hydroxyl group and the nitrogen atoms in the pyrazine (B50134) ring allows for a variety of chemical transformations.

Nucleophilic Additions and Condensation Reactions

The carbonyl group in the tautomeric form of this compound, 5,6-diphenylpyrazin-2(1H)-one, is susceptible to nucleophilic additions. cymitquimica.com This reactivity allows for the introduction of various functional groups to the pyrazine core. For instance, the addition of hydride reagents can reduce the carbonyl group to a hydroxyl group, forming a diol. libretexts.org

Condensation reactions are also a key feature of the pyrazin-2-ol moiety. It can react with amines and other nucleophiles to form new C-N bonds, leading to the synthesis of a diverse range of derivatives. smolecule.com These reactions are fundamental in building more complex molecular architectures based on the pyrazine scaffold.

Oxidation and Reduction Chemistry

The pyrazin-2-ol moiety can participate in both oxidation and reduction reactions. The hydroxyl group can be oxidized to a ketone, a common transformation in organic synthesis. libretexts.org Conversely, the pyrazine ring itself can be reduced. For example, catalytic hydrogenation can saturate the ring, leading to the formation of piperazine (B1678402) derivatives. wiley.com The specific outcome of the reduction depends on the reaction conditions and the catalyst used.

The oxidation state of the carbon atoms in the pyrazin-2-ol ring can be altered through various chemical reactions. This versatility makes it a useful synthon for creating a wide array of compounds with different oxidation levels. libretexts.org

Coupling Reactions for Extended Frameworks

To create larger, more complex molecules, coupling reactions are often employed. The pyrazine core of this compound can be functionalized with leaving groups, such as halogens, which then allows for participation in cross-coupling reactions like the Suzuki-Miyaura coupling. These reactions are instrumental in forming new carbon-carbon bonds and extending the molecular framework, enabling the synthesis of conjugated systems and other advanced materials. acs.org

Synthesis and Characterization of Novel Pyrazine Derivatives

The versatile reactivity of this compound has been harnessed to synthesize a variety of novel pyrazine derivatives with diverse structures and potential applications.

Exploration of Substituted 5,6-Diphenylpyrazine Analogs

Researchers have explored the synthesis of numerous analogs of this compound by introducing different substituents onto the pyrazine ring or the phenyl groups. nih.gov These modifications can significantly alter the electronic and steric properties of the molecule, leading to new chemical and physical characteristics. For example, the introduction of dicationic amidine groups has been shown to produce compounds with interesting DNA binding affinities. nih.gov

The synthesis of these analogs often involves multi-step reaction sequences, starting from commercially available materials. google.com The characterization of these new compounds relies on a suite of analytical techniques, including NMR spectroscopy and mass spectrometry, to confirm their structures. researchgate.net

Table 1: Examples of Substituted 5,6-Diphenylpyrazine Analogs and their Synthetic Strategies

| Derivative Name | Starting Material | Key Reaction | Reference |

| 2,6-bis(4-cyanophenyl)pyrazine | 2,6-dichloropyrazine | Suzuki coupling | nih.gov |

| N-isopropyl-5,6-diphenylpyrazin-2-amine | 5-chloro-2,3-diphenylpyrazine | Nucleophilic aromatic substitution | |

| 4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]-1-butanol | 5-chloro-2,3-diphenylpyrazine | Nucleophilic substitution | cymitquimica.comgoogle.com |

Synthesis of Chiral Piperazin-2-one (B30754) Derivatives via Asymmetric Hydrogenation

A significant advancement in the chemistry of pyrazin-2-ols has been the development of methods for their asymmetric hydrogenation to produce chiral piperazin-2-one derivatives. rsc.org This is a highly valuable transformation as chiral piperazin-2-ones are important structural motifs in many biologically active compounds.

Palladium-catalyzed asymmetric hydrogenation has been successfully employed for this purpose, affording chiral disubstituted piperazin-2-ones with excellent control over the stereochemistry. rsc.org The reaction typically proceeds with high yields and enantioselectivities. The resulting chiral piperazin-2-ones can be further converted into chiral piperazines without loss of optical purity, demonstrating the synthetic utility of this methodology. wiley.com

Table 2: Asymmetric Hydrogenation of this compound

| Catalyst System | Solvent | Additive | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Pd(OCOCF₃)₂/(S)-synphos | TFE | TsOH·H₂O | >95 (conversion) | 42 |

TFE: 2,2,2-trifluoroethanol; TsOH·H₂O: p-toluenesulfonic acid monohydrate

Preparation of Intermediate Compounds for Complex Molecule Synthesis

This compound serves as a valuable scaffold for the synthesis of more complex molecular architectures, particularly chiral heterocycles and pharmacologically active agents. Its reactivity allows for its transformation into key intermediates that are subsequently elaborated into final target molecules. Research has highlighted its utility in pathways such as asymmetric hydrogenation to produce chiral building blocks and as a precursor for advanced intermediates in multi-step syntheses of drugs like Selexipag.

Asymmetric Hydrogenation for Chiral Piperazin-2-one Synthesis

A significant application of this compound is its role as a substrate in palladium-catalyzed asymmetric hydrogenation to produce chiral 5,6-disubstituted piperazin-2-ones. These products are important chiral building blocks for medicinal chemistry research.

In a representative study, this compound was selected as the model substrate for developing a methodology to access these chiral skeletons. The process involves an asymmetric dearomatization of the pyrazin-2-ol ring. The optimized reaction conditions were established through screening various catalysts, ligands, and additives. The key to the reaction's success is the hydroxyl-oxo tautomerism of the pyrazin-2-ol, which reduces its aromatic stability and facilitates hydrogenation.

The optimized conditions involve using a palladium catalyst with a chiral ligand, such as (R)-TolBINAP, in the presence of an acid additive like p-toluenesulfonic acid monohydrate (TsOH·H₂O). The reaction is typically carried out under high hydrogen pressure. This method has been shown to be scalable, with a gram-scale reaction of this compound proceeding with high yield and enantioselectivity. The resulting chiral piperazin-2-one can be further converted into other valuable derivatives, such as chiral piperazines, without losing its optical purity.

| Parameter | Condition |

|---|---|

| Substrate | This compound |

| Catalyst | Pd(OCOCF₃)₂/(R)-TolBINAP |

| Additive | p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (100 mol%) |

| Solvent | Dichloromethane/Benzene (1:1) |

| Hydrogen Pressure | 1000 psi |

| Temperature | 80 °C |

| Product | (5S,6S)-5,6-diphenylpiperazin-2-one |

| Yield (Gram-scale) | 93% |

| Enantiomeric Excess (ee) | 90% |

Synthesis of Selexipag Intermediates

This compound is a precursor to a key intermediate in the synthesis of Selexipag, a prostacyclin receptor agonist used for treating pulmonary arterial hypertension. chemicalbook.comgoogle.comgoogleapis.com The synthesis pathway typically involves the conversion of the hydroxyl group in this compound into a better leaving group, most commonly chlorine, to facilitate a nucleophilic substitution reaction.

The first step is the transformation of this compound into 5-chloro-2,3-diphenylpyrazine. This activated intermediate is then reacted with 4-(isopropylamino)butanol (B1590333) in a nucleophilic aromatic substitution (SNAr) reaction. tdcommons.org The electron-withdrawing nature of the pyrazine ring and the phenyl groups facilitates the displacement of the chloro group by the amino group of the side chain.

This reaction yields the crucial intermediate, 4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]-butan-1-ol. googleapis.comcymitquimica.comchemicalbook.comwipo.intgoogle.com This compound contains the core diphenylpyrazine structure and the appended amino-butanol side chain, which is further functionalized in subsequent steps to complete the synthesis of Selexipag. google.comgoogleapis.com Various process patents describe the conditions for this reaction, often involving heating the reactants at high temperatures, sometimes in the presence of a base, and using an appropriate solvent or using the reactant itself as the solvent. tdcommons.org

| Reactant 1 | Reactant 2 | Key Conditions | Product |

|---|---|---|---|

| 5-Chloro-2,3-diphenylpyrazine | 4-(Isopropylamino)butanol | Heat to 170-180°C | 4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]-butan-1-ol |

This intermediate is then typically subjected to etherification at the butanol hydroxyl group, followed by further modifications to install the N-(methylsulfonyl)acetamide side chain, ultimately yielding Selexipag. google.com The synthesis of this key butanol derivative is a critical step where the this compound scaffold is incorporated into the final drug structure.

Biological Activities and Pharmacological Implications of 5,6 Diphenylpyrazin 2 Ol and Its Derivatives

Prostacyclin Receptor (IP Receptor) Agonism

5,6-Diphenylpyrazin-2-ol and its derivatives have been identified as a novel class of nonprostanoid prostacyclin (IP) receptor agonists. chemicalbook.comnih.gov This activity is significant for the treatment of vascular diseases such as pulmonary arterial hypertension (PAH), as IP receptor activation leads to vasodilation and inhibition of platelet aggregation. nih.gov The development of orally available and metabolically stable agonists from this chemical class has been a key focus of research. nih.gov

Structure-Activity Relationships for IP Receptor Activation

The journey to potent IP receptor agonists began with the diphenylpyrazine scaffold. Structure-activity relationship (SAR) studies have been crucial in optimizing the activity of these compounds.

Key findings from SAR studies include:

Side Chain Modification : Initial research focused on modifying the side chain of the lead compound, {4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid (MRE-269), the active metabolite of Selexipag. tandfonline.com

Linker Length and Concatenating Nitrogen : Studies revealed that the length of the linker in the side chain and the presence of a nitrogen atom next to the pyrazine (B50134) ring are critical for antiplatelet aggregation activity. nih.gov

Amine Substituents : The exploration of various amine substituents led to the discovery that compounds with specific amino groups, such as in 2-amino-5,6-diphenylpyrazine derivatives, exhibited potent inhibition of platelet aggregation. nih.gov

These systematic modifications led to the identification of compounds with significantly enhanced potency.

Analog Development and Potency Evaluation

The development of analogs of this compound has been aimed at improving potency, selectivity, and pharmacokinetic properties. A notable example is Selexipag (NS-304), an orally available prodrug. nih.govtandfonline.com

Selexipag and its Active Metabolite (ACT-333679/MRE-269):

Selexipag is enzymatically hydrolyzed in vivo to its active metabolite, ACT-333679 (also known as MRE-269), which is a potent and selective IP receptor agonist. tandfonline.comresearchgate.net

High Affinity : The active metabolite of Selexipag has a higher affinity for the IP receptor compared to some traditional prostacyclin analogs like beraprost (B1666799) and iloprost. nih.gov

Potent Vasodilation and Antiproliferative Effects : In human pulmonary arterial smooth muscle cells (PASMCs), ACT-333679 potently induces relaxation and inhibits cell proliferation, key mechanisms in combating PAH. researchgate.net

Receptor-Proximal vs. Receptor-Distal Effects : Interestingly, while ACT-333679 acts as a full agonist in downstream cellular assays (like actomyosin (B1167339) relaxation), it displays partial agonism in upstream cAMP accumulation assays compared to iloprost. researchgate.net This unique profile may contribute to its sustained efficacy and reduced receptor desensitization. nih.govresearchgate.net

The development of these analogs has provided valuable therapeutic agents for PAH.

Anticancer Research and Cytotoxic Effects

Beyond their cardiovascular applications, pyrazine derivatives, including those related to the 5,6-diphenylpyrazin-2(1H)-one scaffold, have been investigated for their potential in anticancer therapy. nih.gov

Inhibition of Cell Proliferation and Induction of Apoptosis

Various pyrazine derivatives have demonstrated the ability to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). mdpi.comnih.govnih.gov

Hederagenin-Pyrazine Derivatives : A study on new hederagenin-pyrazine derivatives showed that many of them had stronger cytotoxic activity than the parent compound, hederagenin. The most potent compound exhibited significant antitumor activity against human non-small-cell lung cancer (A549) cells. mdpi.comnih.gov

Induction of Apoptosis : This potent derivative was found to induce early apoptosis in A549 cells in a concentration-dependent manner. mdpi.comnih.gov Flavonoids, another class of compounds, are also known to promote cytotoxicity and apoptosis in cancer cells. jbtr.or.kr

Akt Inhibition : The 5,6-diphenyl-pyrazin-2(1H)-one scaffold has been utilized to develop potent and selective inhibitors of Akt1 and Akt2, kinases that play a crucial role in cell survival and proliferation pathways often dysregulated in cancer. nih.gov

These findings highlight the potential of pyrazine-based compounds in developing new anticancer agents.

Mechanisms of Action in Cancer Cell Lines

The anticancer effects of pyrazine derivatives are mediated through various cellular mechanisms.

Cell Cycle Arrest : One of the identified mechanisms is the induction of cell-cycle arrest. For instance, a potent hederagenin-pyrazine derivative was shown to cause cell-cycle arrest at the S (synthesis) phase in A549 cells. mdpi.comnih.gov

Mitochondrial-Dependent Apoptosis : Some ligustrazine–chalketone-modified platinum (IV) complexes containing a pyrazine moiety have been shown to induce DNA damage and initiate mitochondrial-dependent apoptosis pathways. mdpi.com

Regulation of Apoptotic Proteins : Oncogenic mutations, such as in KRAS, can inhibit apoptosis by upregulating anti-apoptotic proteins. nih.gov Developing compounds that can counteract these effects is a key therapeutic strategy.

Understanding these mechanisms is crucial for the rational design of more effective anticancer drugs.

Comparative Studies with Other Pyrazine Derivatives

Comparative studies help in identifying the most promising compounds and understanding the structure-activity relationships for cytotoxicity.

Hederagenin-Pyrazine vs. Cisplatin : The most potent hederagenin-pyrazine derivative showed antitumor activity against A549 cells comparable to the established chemotherapy drug cisplatin. mdpi.comnih.gov Notably, this derivative exhibited lower cytotoxicity towards a non-cancerous murine heart myoblast cell line, suggesting a degree of selectivity. mdpi.comnih.gov

Chalcone-Pyrazine Hybrids : Different chalcone-pyrazine hybrids have shown varying levels of activity against different cancer cell lines, such as BPH-1, MCF-7, and PC12, with some showing activity comparable to adriamycin. mdpi.com

Boswellic Acid-Pyrazine Derivatives : Pyrazine derivatives of boswellic acid have also demonstrated significant antitumor effects against various cancer cell lines, including A2780, HT-29, and A375. mdpi.com

These comparative analyses underscore the importance of the pyrazine scaffold in developing novel cytotoxic agents.

Antimicrobial Properties and Efficacy

While direct data on this compound is lacking, the broader class of pyrazine compounds has demonstrated a wide range of biological activities, including antimicrobial effects.

Broad-Spectrum Antimicrobial Activity of Pyrazine Derivatives

Although specific data for this compound is unavailable, studies on other pyrazine derivatives have indicated potential for broad-spectrum antimicrobial activity. For instance, certain pyrazine derivatives have been synthesized and evaluated for their in vitro activity against various bacterial and fungal strains. These studies, while not directly involving this compound, highlight the potential of the pyrazine scaffold in developing new antimicrobial agents.

Investigation of Bactericidal Mechanisms

The precise bactericidal mechanisms of this compound have not been elucidated due to the absence of specific studies. However, research into other pyrazine-containing compounds suggests several potential modes of action. These can include the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. For example, some pyrazole (B372694) derivatives, which share a similar heterocyclic structure, have been shown to inhibit bacterial cell wall biosynthesis enzymes such as MurB, MurC, and MurD in Staphylococcus aureus. nih.gov It is plausible that diphenylpyrazine derivatives could exhibit similar mechanisms, but dedicated research is required to confirm this.

Applications and Advanced Materials Research

Role as Pharmaceutical Intermediates

5,6-Diphenylpyrazin-2-ol is a key intermediate in the synthesis of various pharmaceutical compounds. pharmaffiliates.comindiafinechemicals.comlookchem.com Its chemical reactivity allows for its incorporation into larger, more complex molecular architectures, making it a valuable precursor for active pharmaceutical ingredients.

Precursor in the Synthesis of Selexipag and Related Therapeutics

| Intermediate | Precursor | Product | Application of Product |

| 5-Chloro-2,3-diphenylpyrazine | This compound | Selexipag | Treatment of pulmonary arterial hypertension |

| 4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butan-1-ol | This compound | Selexipag | Treatment of pulmonary arterial hypertension |

This table outlines the role of this compound and its derivatives as intermediates in the synthesis of Selexipag.

Development of Active Pharmaceutical Ingredients (APIs) and Research Impurities

Beyond its role in Selexipag synthesis, this compound and its derivatives are important in the broader context of pharmaceutical development. It is sometimes identified as an impurity in the synthesis of Selexipag, making its characterization crucial for quality control. pharmaffiliates.comchemicalbook.comchemicalbook.compharmaffiliates.com Furthermore, the 5,6-diphenyl-pyrazin-2(1H)-one scaffold has been investigated as an analog of other chemical templates in the development of potent and selective inhibitors for protein kinases like Akt1 and Akt2, which are targets in cancer therapy. nih.gov This demonstrates its utility in the exploration of new active pharmaceutical ingredients (APIs). cymitquimica.comresearchgate.net

Potential in Materials Science

The structural and electronic properties of this compound and related pyrazine (B50134) derivatives suggest their potential application in the field of materials science.

Optical Properties and Luminescence Studies

Pyrazine derivatives are known for their interesting optical properties, including luminescence. tandfonline.com Studies on related polyphenylpyrazine derivatives have shown that they can exhibit aggregation-induced emission (AIE), where the molecules become highly emissive in an aggregated state. rsc.org The electron-withdrawing nature of the pyrazine ring combined with electron-donating groups can lead to intramolecular charge transfer (ICT) interactions, which are fundamental to their photophysical behavior. nih.gov Research on gold(III) pincer complexes based on pyrazine has demonstrated that their intense photoemissions can be modified by external stimuli like protonation or the addition of metal ions, leading to shifts in emission color. rsc.orgresearchgate.net These findings suggest that this compound could be a valuable scaffold for creating new luminescent materials.

Application in Organic Light-Emitting Diodes (OLEDs)

The luminescent properties of pyrazine derivatives make them candidates for use in organic light-emitting diodes (OLEDs). researchgate.net Donor-acceptor molecules incorporating pyrazine as the electron-accepting unit have been successfully used as active elements in OLED devices, in some cases achieving high external quantum efficiencies. researchgate.net The ability to tune the emission color and efficiency through chemical modification is a significant advantage in the design of new OLED materials. mdpi.comrsc.org While direct application of this compound in OLEDs is not extensively documented, its core structure is representative of the types of molecules that are successful in this area.

Supramolecular Assembly and Coordination with Metal Centers

The nitrogen atoms within the pyrazine ring of this compound can act as donor sites for coordination with metal centers, leading to the formation of supramolecular assemblies. rsc.org This ability to form coordination complexes is a key feature in the construction of advanced materials with specific functions. nih.govnih.govmdpi.com For example, pyrazine-based bridging ligands have been used to create dinuclear and heterobimetallic transition-metal complexes with unique electronic and emission properties. science.gov The self-assembly of such molecules can be directed by non-covalent interactions like hydrogen bonding and metal coordination, allowing for the creation of ordered structures such as coordination polymers and nanostructures. rsc.orgeurjchem.com

Coordination Chemistry of 5,6 Diphenylpyrazin 2 Ol and Its Metal Complexes

Ligand Properties and Metal Chelation Capabilities

5,6-Diphenylpyrazin-2-ol, with the chemical formula C₁₆H₁₂N₂O, is a heterocyclic compound featuring a pyrazine (B50134) ring substituted with two phenyl groups and a hydroxyl group. nih.gov The presence of multiple potential donor sites—the two nitrogen atoms of the pyrazine ring and the oxygen atom of the hydroxyl group—endows this molecule with the capacity to act as a ligand, forming coordination complexes with various metal ions. The compound exists in tautomeric equilibrium with its keto form, 5,6-diphenyl-1H-pyrazin-2-one. nih.gov This tautomerism can influence its coordination behavior.

The pyrazine ring itself can act as a π-accepting ligand, capable of forming stable complexes with transition metals. The nitrogen atoms possess lone pairs of electrons that can be donated to a metal center, forming σ-bonds. The hydroxyl group can also participate in coordination, either in its protonated form as a neutral ligand or, more commonly, after deprotonation to form an anionic alkoxide ligand. This deprotonation is often facilitated by the presence of a metal ion.

The geometry of the ligand suggests it could function as a bidentate or even a tridentate chelating agent. Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, results in the formation of a ring structure. These chelate complexes are generally more stable than complexes formed with monodentate ligands of comparable donor strength, an observation known as the chelate effect. The stability of the resulting chelate rings is an important factor, with 5- and 6-membered rings typically being the most stable. wikipedia.org Depending on the coordination mode, this compound could form stable chelate rings with a metal ion.

The electronic properties of the ligand are significantly influenced by the phenyl and hydroxyl substituents. The phenyl groups are electron-withdrawing, which can affect the basicity of the pyrazine nitrogen atoms and the acidity of the hydroxyl group. These electronic effects, in turn, influence the strength of the metal-ligand bonds.

| Property | Value/Description | Reference |

| Molecular Formula | C₁₆H₁₂N₂O | nih.gov |

| Molecular Weight | 248.28 g/mol | nih.gov |

| Potential Donor Atoms | 2 Nitrogen (pyrazine ring), 1 Oxygen (hydroxyl group) | |

| Tautomerism | Exists in equilibrium with 5,6-diphenyl-1H-pyrazin-2-one | nih.gov |

| Chelation Capability | Can act as a bidentate or tridentate ligand |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazine-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For this compound, a general synthetic route would involve dissolving the ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals such as copper(II), cobalt(II), nickel(II), or zinc(II)). The reaction mixture is often heated under reflux to facilitate complex formation. uobaghdad.edu.iqijcr.info The resulting metal complex may precipitate from the solution upon cooling or after partial removal of the solvent. The solid complex can then be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried.

The characterization of these newly synthesized complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is typically employed:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. The IR spectrum of the complex is compared with that of the free ligand. A shift in the vibrational frequencies of the C=N, C-O, or O-H stretching bands upon complexation provides evidence of coordination through the nitrogen and/or oxygen atoms. mdpi.com The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex and can help to infer the geometry of the coordination sphere. The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and, for transition metal complexes, d-d transitions and metal-to-ligand charge transfer (MLCT) bands. researchgate.net The position and intensity of these bands are characteristic of the metal ion and its coordination environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can confirm the binding sites.

Mass Spectrometry: This technique is used to determine the molecular weight of the complex and confirm its stoichiometry (metal-to-ligand ratio).

Elemental Analysis: The elemental composition (C, H, N) of the complex is determined and compared with the calculated values for the proposed formula to establish its purity and stoichiometry.

Magnetic Susceptibility Measurements: For paramagnetic complexes (e.g., with Cu(II), Co(II), Ni(II)), measuring the magnetic moment can help to determine the number of unpaired electrons and provide insight into the geometry of the complex (e.g., tetrahedral vs. octahedral). nih.gov

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. uobaghdad.edu.iq

Investigation of Metal-Ligand Interactions and Complex Stability

The stability of a metal complex in solution is a critical parameter that quantifies the strength of the metal-ligand interaction. The stability constant (K) is the equilibrium constant for the formation of the complex. A large stability constant indicates a strong metal-ligand bond and a stable complex. wikipedia.org For a stepwise formation of a 1:2 metal-ligand complex, the equilibria are as follows:

M + L ⇌ ML (K₁) ML + L ⇌ ML₂ (K₂)

The stability of metal complexes with ligands like this compound is influenced by several factors:

Nature of the Metal Ion: The stability of the complexes often follows the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). wikipedia.org This trend is related to the decrease in ionic radius and the increase in crystal field stabilization energy across the series.

The Chelate Effect: As a potential chelating ligand, this compound is expected to form more stable complexes compared to analogous monodentate ligands. This is primarily due to favorable entropic factors. wikipedia.org

Ligand Basicity: The basicity of the donor atoms (the nitrogen and oxygen atoms) influences the stability of the complex. More basic ligands generally form more stable complexes with metal ions.

Steric Factors: The bulky phenyl groups on the pyrazine ring can introduce steric hindrance, which may affect the coordination geometry and the stability of the complex.

Experimental methods such as potentiometric titration (pH-metry) are commonly used to determine the proton-ligand and metal-ligand stability constants in solution. derpharmachemica.com By titrating a solution containing the ligand and the metal ion with a standard base, the formation function can be calculated, which in turn allows for the determination of the stability constants.

| Technique | Information Obtained |

| IR Spectroscopy | Identification of ligand coordination sites (M-O, M-N bonds). |

| UV-Vis Spectroscopy | Electronic transitions, coordination geometry, MLCT bands. |

| NMR Spectroscopy | Detailed structure for diamagnetic complexes. |

| Mass Spectrometry | Molecular weight and stoichiometry. |

| Magnetic Susceptibility | Electronic structure and geometry of paramagnetic complexes. |

| Potentiometric Titration | Determination of complex stability constants (log K). |

Catalytic Applications of Metal-Pyrazine Complexes

Transition metal complexes are widely used as catalysts in a variety of organic transformations due to their ability to exist in multiple oxidation states and to activate substrates through coordination. nih.gov Metal complexes containing pyrazine and related nitrogen-heterocyclic ligands have shown promise in several catalytic applications.

While specific catalytic studies involving this compound complexes are not extensively reported, the behavior of analogous systems suggests potential applications. For instance, pyrazole-based vanadium complexes have been investigated as catalysts for ethylene (B1197577) polymerization. mdpi.com The electronic and steric properties of the ligands, which can be tuned by substituents, have a significant impact on the catalytic activity and the properties of the resulting polymer. mdpi.com

Furthermore, copper complexes with various organic ligands have been employed as catalysts for oxidation reactions, such as the oxidation of phenol, often using hydrogen peroxide as an environmentally friendly oxidant. orientjchem.org The catalytic efficiency of these complexes is dependent on the nature of the ligand and the metal center. Ruthenium complexes are also known to be versatile catalysts for a range of reactions, including dehydrogenation. nih.gov

Given these precedents, it is conceivable that metal complexes of this compound could exhibit catalytic activity in reactions such as:

Oxidation Reactions: The redox-active nature of transition metals like copper and manganese, combined with the coordinating pyrazine ligand, could facilitate the catalytic oxidation of various substrates, such as alcohols or phenols.

Coupling Reactions: Palladium and nickel complexes are well-known catalysts for cross-coupling reactions. Complexes of this compound with these metals could potentially be active in reactions like Suzuki or Heck couplings.

Polymerization Reactions: Early transition metal (e.g., vanadium, titanium) complexes with this compound as a ligand might be explored for their potential in olefin polymerization.

The design of such catalytic systems would require careful consideration of the metal-ligand combination to achieve the desired activity and selectivity. The steric bulk of the diphenyl groups and the electronic nature of the pyrazinol ring would be key factors in modulating the catalytic performance.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5,6-Diphenylpyrazin-2-ol via multicomponent reactions?

- Methodological Answer : The Ugi–Smiles coupling reaction in toluene at 100°C for 12 hours has been shown to yield this compound efficiently. This method avoids rapid enamine isomerization observed in analogs like 5,6-dimethylpyrazin-2-ol, which suffer from reduced yields under identical conditions. Researchers should prioritize inert solvents and controlled heating to minimize side reactions .

Q. How can this compound be purified to achieve high purity for spectroscopic analysis?

- Methodological Answer : Recrystallization using a DMF–ethanol (1:1) mixture is effective for isolating pyrazine derivatives. Post-synthesis, the crude product should be filtered, washed with ethanol to remove unreacted precursors, and recrystallized to enhance purity. Confirmation via HPLC or NMR is recommended to verify structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the aromatic proton environment and substituent positions.

- FT-IR : Detect hydroxyl (-OH) and aromatic C-H stretching vibrations.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Cross-referencing with computational simulations (e.g., DFT) improves assignment accuracy.

Advanced Research Questions

Q. Why does 5,6-Dimethylpyrazin-2-ol exhibit lower yields under conditions optimized for this compound, and how can this be addressed?

- Methodological Answer : The methyl substituents in 5,6-dimethylpyrazin-2-ol promote rapid enamine isomerization, destabilizing the reaction pathway. To mitigate this, researchers can:

- Reduce reaction time or temperature to limit isomerization.

- Introduce sterically bulky catalysts to stabilize intermediates.

- Monitor reaction progress via TLC or HPLC to identify optimal termination points .

Q. How can computational modeling elucidate substituent effects on pyrazine reactivity and stability?

- Methodological Answer : Density Functional Theory (DFT) calculations can analyze electronic effects of substituents (e.g., phenyl vs. methyl groups). Key parameters include:

- Electrostatic Potential Maps : Visualize electron-rich/-poor regions influencing reactivity.

- Transition State Analysis : Identify energy barriers for isomerization or side reactions.

- Hammett Constants : Quantify substituent electronic contributions to predict reaction outcomes.

Q. How should researchers address contradictory data in studies involving pyrazine derivatives (e.g., divergent yields or stability reports)?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (solvent purity, temperature gradients).

- Side Reaction Profiling : Use HPLC-MS to detect isomers or byproducts not accounted for in initial studies.

- Meta-Analysis : Compare datasets across studies to identify variables (e.g., catalyst loading, solvent polarity) causing discrepancies.

- Resource-Based Frameworks : Apply principles from social science contradiction analysis, such as temporal sampling (short- vs. long-term effects) and mediator variables (e.g., effort exertion in iterative syntheses) .

Q. What strategies can stabilize pyrazine intermediates during multicomponent reactions?

- Methodological Answer :

- Low-Temperature Quenching : Rapid cooling post-reaction minimizes degradation.

- Protecting Groups : Temporarily block reactive hydroxyl groups during synthesis.

- Catalytic Systems : Use transition-metal catalysts (e.g., Pd or Cu) to accelerate desired pathways and suppress side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。